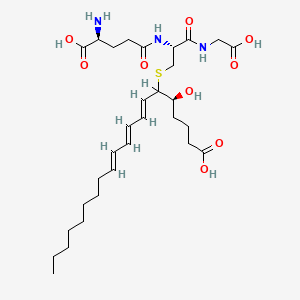
2-(4-Propylpiperazin-1-yl)ethanamine
Übersicht
Beschreibung
“2-(4-Propylpiperazin-1-yl)ethanamine”, also known as PPPE, is a biochemical used for proteomics research . It has a molecular formula of C9H21N3 and a molecular weight of 171.29 .
Molecular Structure Analysis
The molecular structure of “2-(4-Propylpiperazin-1-yl)ethanamine” is represented by the formula C9H21N3 .Wissenschaftliche Forschungsanwendungen
Optical and Mercury Sensing
A novel macromolecule based on a derivative of "2-(4-Propylpiperazin-1-yl)ethanamine" was developed for selective optical detection of mercury (Hg2+). This sensor exhibits dual optical detection capabilities through fluorescence quenching and chromogenic changes visible to the naked eye, highlighting its potential in environmental monitoring and safety applications (Wanichacheva et al., 2009).
Anticancer Research
Research into anticancer applications has shown that derivatives of "2-(4-Propylpiperazin-1-yl)ethanamine" have been synthesized and evaluated for their efficacy against various cancer cell lines. These studies underline the compound's potential in developing new therapeutic agents for cancer treatment (Jiang et al., 2016).
DNA Binding and Nuclease Activity
Cu(II) complexes of derivatives have been explored for their DNA binding propensity and nuclease activity, providing insights into their potential applications in biochemistry and molecular biology. The studies suggest that these complexes could be beneficial in the study of DNA interactions and potentially in the development of new therapeutic agents (Kumar et al., 2012).
Electrochemical Synthesis
The electrochemical synthesis of phenylpiperazine derivatives, related to "2-(4-Propylpiperazin-1-yl)ethanamine," has been explored, demonstrating a method for creating novel compounds that could have various applications in material science and chemistry (Nematollahi & Amani, 2011).
Antimicrobial and Antifungal Activity
Synthesis and structural characterization of derivatives have shown significant antimicrobial and antifungal activities, suggesting their potential use in developing new antimicrobial agents. This research indicates the compound's versatility and potential in addressing resistance to existing antimicrobials (Pejchal et al., 2015).
Zukünftige Richtungen
A related compound, “2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide”, has been synthesized and evaluated as a potential treatment for Alzheimer’s disease (AD). This compound showed promising activity as a pancreatic lipase inhibitor . This suggests that “2-(4-Propylpiperazin-1-yl)ethanamine” and related compounds could have potential applications in the treatment of AD and other diseases.
Eigenschaften
IUPAC Name |
2-(4-propylpiperazin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-2-4-11-6-8-12(5-3-10)9-7-11/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEODQJDWRKKOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445306 | |
| Record name | 2-(4-propylpiperazin-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propylpiperazin-1-yl)ethanamine | |
CAS RN |
4489-50-3 | |
| Record name | 2-(4-propylpiperazin-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[Bis(propylsulfanyl)methyl]benzene](/img/structure/B1624473.png)


